molecular formula C21H17ClF3N5O2 B2404910 N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358893-61-4

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2404910
CAS RN: 1358893-61-4
M. Wt: 463.85
InChI Key: JYHJDEMQENWLGO-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClF3N5O2 and its molecular weight is 463.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Research shows various methods for synthesizing compounds similar to N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide. For instance, a study demonstrated the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates using a DCC coupling method in the presence of N-hydroxybenzotriazole, yielding good results (Fathalla, 2015). Another research outlined a diversified synthesis approach for similar compounds using Ugi four-component reaction and copper-catalyzed tandem reactions (An et al., 2017).

  • Structural Analysis : Studies on the crystal structures of related compounds, like various 1-aryl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been conducted to understand their chemical properties. These investigations revealed insights into molecular interactions and structural configurations (Nogueira et al., 2017).

Biological and Pharmacological Activities

  • Anticancer Properties : Some derivatives of triazoloquinoxaline, a core structure similar to the compound , have shown potential anticancer activities. For example, a study synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity, finding significant cytotoxicity against certain cancer cell lines (Reddy et al., 2015).

  • Antimicrobial Activity : Compounds bearing the triazoloquinoxaline moiety have also been evaluated for antimicrobial properties. A research synthesized new triazole derivatives bearing a quinoline ring and assessed their antimicrobial activity, demonstrating active molecules against various bacteria and fungi (Yurttaş et al., 2020).

Potential Applications in Drug Design

  • Design of DNA Intercalators : Certain triazoloquinoxaline derivatives have been synthesized and investigated as DNA intercalators, suggesting a potential application in drug design and development. This highlights the compound's relevance in pharmacological research (Hebenbrock & Müller, 2018).

  • Development of Antitumor Agents : Research has been conducted on the synthesis and evaluation of triazoloquinoxaline derivatives as antiproliferative agents, indicating the compound's potential in the development of new anticancer drugs (Kaneko et al., 2020).

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N5O2/c1-11(2)18-27-28-19-20(32)29(15-5-3-4-6-16(15)30(18)19)10-17(31)26-14-8-7-12(22)9-13(14)21(23,24)25/h3-9,11H,10H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHJDEMQENWLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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